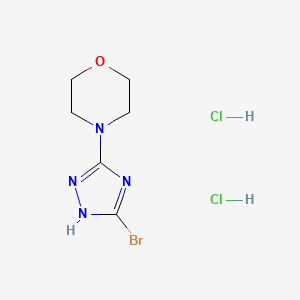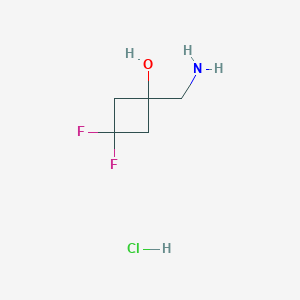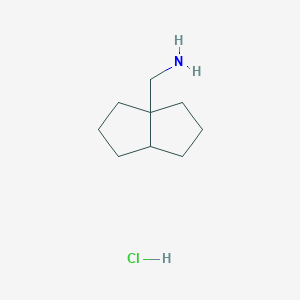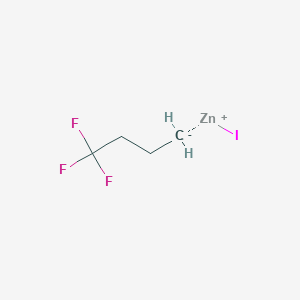
2-Chloro-2,3,3-trifluorocyclobutanol
Descripción general
Descripción
2-Chloro-2,3,3-trifluorocyclobutanol is a chemical compound with the molecular formula C4H4ClF3O. It is known for its applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a cyclobutane ring substituted with chlorine and trifluoromethyl groups, making it a unique and valuable compound in scientific research.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to act as fire extinguishing agents .
Mode of Action
These compounds can decompose into radicals, such as HCl, ˙CF3, and ˙CF2, which can consume ˙OH and ˙H radicals for fire suppression .
Result of Action
Related compounds have been shown to have fire-extinguishing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,3,3-trifluorocyclobutanol can be achieved through several methods. One common method involves the reaction of chlorotrifluoroethylene with vinyl acetate in the presence of hydroquinone and a terpene inhibitor. The reaction is carried out in a high-pressure shaker tube at elevated temperatures (around 215°C) for several hours . The resulting product is then purified through distillation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced distillation and purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2,3,3-trifluorocyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with hydroxyl or amino groups.
Aplicaciones Científicas De Investigación
2-Chloro-2,3,3-trifluorocyclobutanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
2-Chloro-2,3,3-trifluorocyclobutanol can be compared with other similar compounds, such as:
2-Chloro-3,3,3-trifluoropropene: Another fluorinated compound with similar applications in industrial research.
2-Chloro-2,3,3-trifluorocyclobutyl acetate: A related compound used in the synthesis of cyclobutanes.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
2-chloro-2,3,3-trifluorocyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O/c5-4(8)2(9)1-3(4,6)7/h2,9H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKIJMUFJSCSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023268 | |
| Record name | 2-Chloro-2,3,3-trifluoro-1-cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126988-79-2 | |
| Record name | 2-Chloro-2,3,3-trifluoro-1-cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide](/img/structure/B6295113.png)
![8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B6295119.png)
![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride](/img/structure/B6295124.png)
![6-(Tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6295129.png)



![[(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride](/img/structure/B6295156.png)
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate)](/img/structure/B6295159.png)
![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride](/img/structure/B6295167.png)




